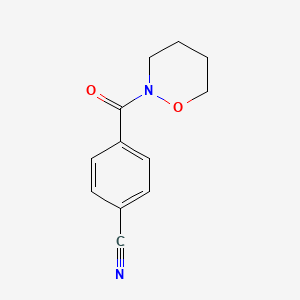
1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound A" and is a member of the class of phenylpyrazoles. Its chemical formula is C13H15ClN4, and its molecular weight is 256.74 g/mol.
Mécanisme D'action
The exact mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is not fully understood. However, it has been suggested that it may act by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It may also modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have anxiolytic and antidepressant effects. However, more research is needed to fully understand the effects of this compound on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine in lab experiments is that it has been well-studied and its synthesis method is well-established. In addition, it has been shown to have a number of potential therapeutic applications. However, one limitation is that more research is needed to fully understand its mechanism of action and its effects on the body.
Orientations Futures
There are several future directions for research on 1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine. One area of research could focus on its potential use in the treatment of anxiety and depression. Another area of research could focus on its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, more research is needed to fully understand its mechanism of action and its effects on the body.
Méthodes De Synthèse
The synthesis of 1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been reported in the literature. The most common method involves the reaction of 3-chloro-4-methylbenzaldehyde with 1-(pyrazol-5-ylmethyl)piperazine in the presence of a reducing agent. This reaction leads to the formation of the desired compound as a white solid with a yield of approximately 60-70%.
Applications De Recherche Scientifique
1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. In addition, it has been investigated for its potential use in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9-2-3-10(6-12(9)13)7-14-8-11-4-5-15-16-11/h2-6,14H,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPILZFBMSCWDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC2=CC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Chlorothiophen-2-yl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6623958.png)
![(5-Methylthiophen-3-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6623962.png)
![2-cyclopropyl-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B6623970.png)
![1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea](/img/structure/B6623976.png)
![2-(2-Ethylphenyl)-1-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B6623978.png)
![3-methyl-5-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine](/img/structure/B6623995.png)
![5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B6623997.png)

![2-[(3-cyano-6-methylpyridin-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide](/img/structure/B6624024.png)
![N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide](/img/structure/B6624032.png)
![5-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6624037.png)
![7-[4-Fluoro-3-(trifluoromethyl)phenoxy]-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6624051.png)
![N-(6-methylpyridin-2-yl)-2-[methyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B6624054.png)